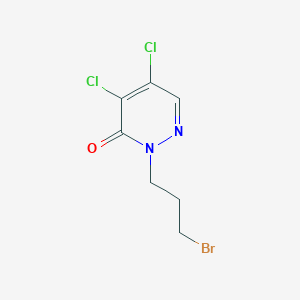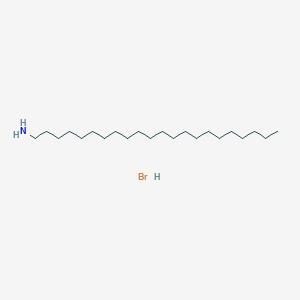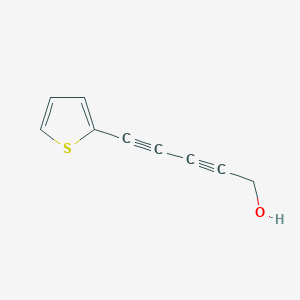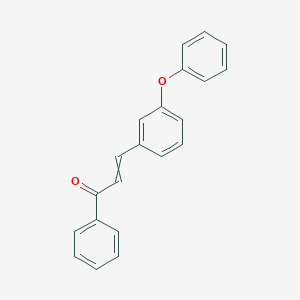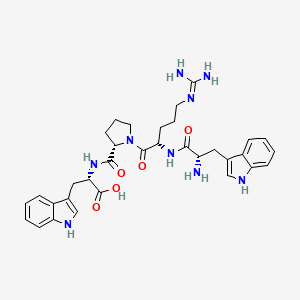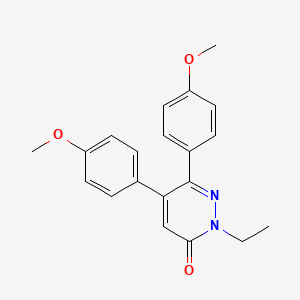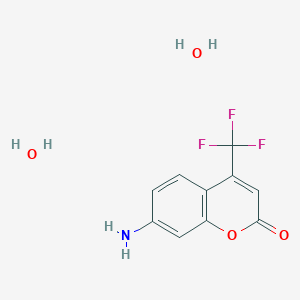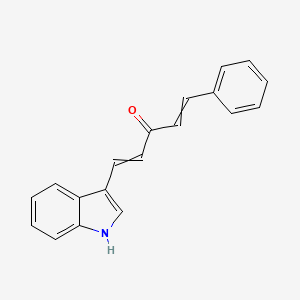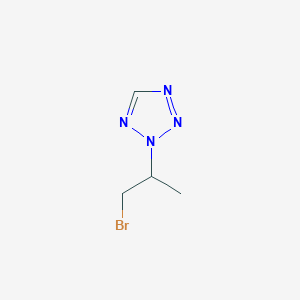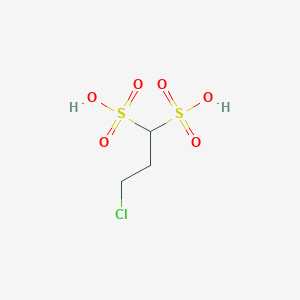
3-(Prop-2-ene-1-seleninyl)-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-2-ene-1-seleninyl)-L-alanine is an organoselenium compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a seleninyl group attached to the alanine amino acid, making it a selenium analog of the more commonly known sulfur-containing amino acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-ene-1-seleninyl)-L-alanine typically involves the introduction of a seleninyl group to the alanine backbone. One common method is the reaction of L-alanine with selenium dioxide in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate selenoxide, which is then reduced to the desired seleninyl compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity can be explored to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Prop-2-ene-1-seleninyl)-L-alanine undergoes various chemical reactions, including:
Oxidation: The seleninyl group can be further oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the seleninyl group to selenol or selenide forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the seleninyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: Seleninic acids and selenones.
Reduction: Selenols and selenides.
Substitution: Various substituted alanine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Prop-2-ene-1-seleninyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organoselenium compounds.
Biology: Studied for its potential role in redox biology and as a mimic of sulfur-containing amino acids in proteins.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications in diseases related to oxidative stress.
Industry: Utilized in the development of selenium-based materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(Prop-2-ene-1-seleninyl)-L-alanine involves its ability to participate in redox reactions due to the presence of the seleninyl group. This group can undergo reversible oxidation and reduction, allowing the compound to act as an antioxidant. The molecular targets include various enzymes and proteins involved in cellular redox homeostasis, where it can modulate their activity and protect against oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
3-(Prop-2-ene-1-sulfinyl)-L-alanine: A sulfur analog with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
Selenomethionine: Another selenium-containing amino acid with distinct biological roles and applications.
Uniqueness
3-(Prop-2-ene-1-seleninyl)-L-alanine is unique due to its specific seleninyl group, which imparts distinct redox properties and reactivity compared to its sulfur analogs. This uniqueness makes it valuable for studying selenium biochemistry and developing selenium-based therapeutic agents.
Propiedades
Número CAS |
326794-79-0 |
|---|---|
Fórmula molecular |
C6H11NO3Se |
Peso molecular |
224.13 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-prop-2-enylseleninylpropanoic acid |
InChI |
InChI=1S/C6H11NO3Se/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m0/s1 |
Clave InChI |
PGERIJCYXOUYLY-ITZCMCNPSA-N |
SMILES isomérico |
C=CC[Se](=O)C[C@@H](C(=O)O)N |
SMILES canónico |
C=CC[Se](=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
